molecular formula C11H10OS2 B14581095 1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one CAS No. 61402-29-7

1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one

Cat. No.: B14581095
CAS No.: 61402-29-7
M. Wt: 222.3 g/mol
InChI Key: WRTNLQXQOJZHAE-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one is a sulfur-containing organic compound This compound is characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a methylene bridge, which is further connected to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable indanone derivative with methylsulfanyl and sulfanyl reagents under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[bis(methylsulfanyl)methylidene]malononitrile
  • Sulfur-containing pyrazoles, pyrazolines, and indazoles
  • Thioxopyrimidines

Uniqueness

1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

61402-29-7

Molecular Formula

C11H10OS2

Molecular Weight

222.3 g/mol

IUPAC Name

methyl 2-hydroxy-3H-indene-1-carbodithioate

InChI

InChI=1S/C11H10OS2/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,12H,6H2,1H3

InChI Key

WRTNLQXQOJZHAE-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(CC2=CC=CC=C21)O

Origin of Product

United States

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